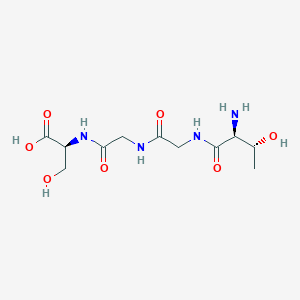![molecular formula C16H17NSe B14195373 Benzenemethanamine, N-[2-(phenylseleno)propylidene]- CAS No. 831200-70-5](/img/structure/B14195373.png)
Benzenemethanamine, N-[2-(phenylseleno)propylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- is an organic compound that consists of a benzenemethanamine backbone with a phenylseleno group attached to a propylidene moiety. This compound is notable for its unique structural features, which include the presence of selenium, an element known for its diverse chemical reactivity and biological significance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-[2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the propylidene linkage. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The phenylseleno group in Benzenemethanamine, N-[2-(phenylseleno)propylidene]- can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding benzenemethanamine derivative.
Substitution: The propylidene moiety can participate in substitution reactions, where the phenylseleno group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Benzenemethanamine derivatives.
Substitution: Various substituted benzenemethanamine compounds.
Applications De Recherche Scientifique
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to the presence of selenium, which is known for its role in human health.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate involves its interaction with molecular targets through the formylphenoxy group. The compound can participate in various biochemical reactions, influencing cellular processes and pathways. Its effects are mediated by its ability to modulate enzyme activity and cellular signaling.
Comparaison Avec Des Composés Similaires
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate can be compared with other ester compounds such as ethyl (2R)-2-(3-formylphenoxy)butanoate and methyl (2R)-2-(3-formylphenoxy)propanoate. These compounds share similar structural features but differ in their esterifying groups, which confer distinct chemical reactivity and biological properties .
Propriétés
Numéro CAS |
831200-70-5 |
|---|---|
Formule moléculaire |
C16H17NSe |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
N-benzyl-2-phenylselanylpropan-1-imine |
InChI |
InChI=1S/C16H17NSe/c1-14(18-16-10-6-3-7-11-16)12-17-13-15-8-4-2-5-9-15/h2-12,14H,13H2,1H3 |
Clé InChI |
XYLWELKXIFZTBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C=NCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
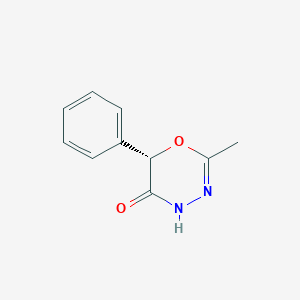
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)
![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
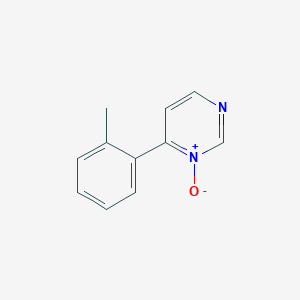
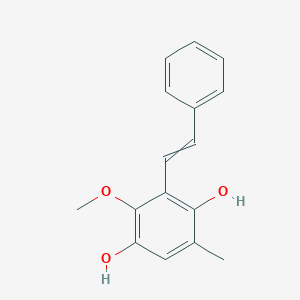
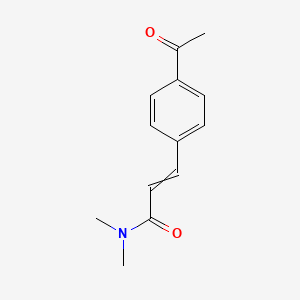
![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
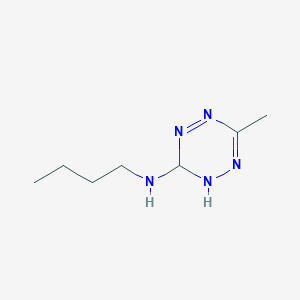
![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)
